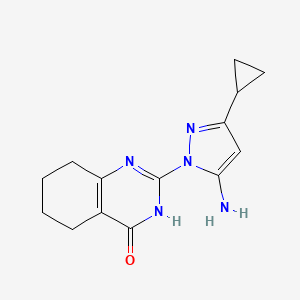
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Overview
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, also known as 2-(5-aminocyclopropylpyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, is a versatile synthetic compound with a wide range of applications in the fields of organic chemistry and medicinal chemistry. This compound is of great interest to many scientists due to its unique structure and potential for use in a variety of applications.
Scientific Research Applications
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has a wide range of applications in scientific research. It has been used as a building block for the synthesis of novel compounds, such as heterocyclic compounds, which have potential applications in drug design and development. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and quinolines, which have potential applications in medicinal chemistry. Additionally, it has been used as a starting material for the synthesis of various polymers, such as polyurethanes, which have potential applications in materials science.
Mechanism of Action
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a versatile synthetic compound with a wide range of applications in the fields of organic chemistry and medicinal chemistry. The exact mechanism of action of this compound is not yet fully understood. However, it is believed that the cyclopropylpyrazole ring system of this compound is capable of forming hydrogen bonds with other molecules, which can lead to the formation of stable complexes. Additionally, the presence of the quinazoline ring system of this compound is believed to be capable of forming covalent bonds with other molecules, which can lead to the formation of novel compounds.
Biochemical and Physiological Effects
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has not been extensively studied in terms of its biochemical and physiological effects. However, it is believed that this compound has potential applications in the field of drug design and development due to its unique structure and potential for forming stable complexes with other molecules. Additionally, this compound has potential applications in the field of medicinal chemistry due to its ability to form covalent bonds with other molecules.
Advantages and Limitations for Lab Experiments
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a relatively simple two-step process that can be performed in the laboratory. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is also sensitive to light and should be stored in a dark place. Additionally, this compound is also sensitive to heat and should not be exposed to high temperatures.
Future Directions
The potential applications of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one are vast and its future directions are numerous. Future research should focus on exploring its potential applications in the fields of drug design and development, medicinal chemistry, and materials science. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, further research should be conducted to optimize the synthesis of this compound in order to make it more efficient and cost-effective.
properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-12-7-11(8-5-6-8)18-19(12)14-16-10-4-2-1-3-9(10)13(20)17-14/h7-8H,1-6,15H2,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJYJZRJDXRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




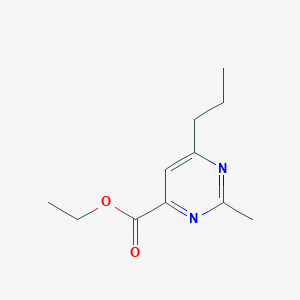

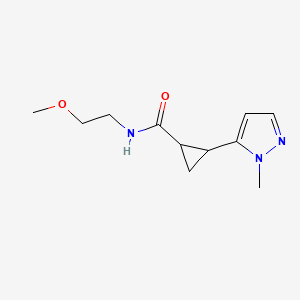
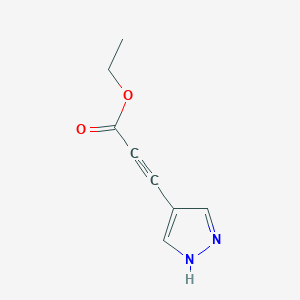


![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
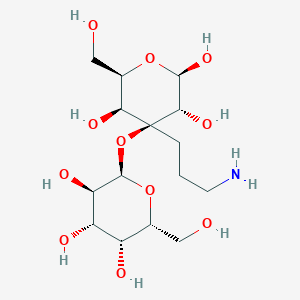
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)

amine](/img/structure/B1490486.png)
